4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
This compound is a heterocyclic molecule featuring a thiazole core substituted with a carboxamide group at position 5, a 1H-pyrrol-1-yl moiety at position 2, and a 4-butyl chain. The carboxamide nitrogen is further linked to a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene group. The presence of both thiazole and thiadiazole rings may enhance π-π stacking interactions with biological targets, while the pyrrole and isopropyl groups could modulate solubility and steric effects.
Properties
Molecular Formula |
C17H21N5OS2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-butyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H21N5OS2/c1-4-5-8-12-13(24-17(18-12)22-9-6-7-10-22)14(23)19-16-21-20-15(25-16)11(2)3/h6-7,9-11H,4-5,8H2,1-3H3,(H,19,21,23) |
InChI Key |
WDIIJXDGAYJCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazole ring can be synthesized using hydrazonoyl halides and potassium thiocyanate . The pyrrole ring is typically formed through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Chemical Reactions Analysis
4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the heterocyclic rings, particularly at positions adjacent to the nitrogen atoms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s heterocyclic rings are known for their biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its potential biological activities, it can be explored for drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves interactions with various molecular targets. The thiadiazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions can result in antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely parallels methods for analogous thiazole carboxamides, involving carboxylate ester hydrolysis followed by amine coupling (as in ). However, its thiadiazole moiety may require POCl3-mediated cyclization, akin to methods in .
Bioactivity and Structure-Activity Relationships (SAR)
Table 2: Hypothetical Bioactivity Comparison Based on Structural Analogues
Key Observations :
- Thiadiazole rings in exhibit antimicrobial properties; the isopropyl substituent in the target compound could improve pharmacokinetics by resisting enzymatic degradation.
Physicochemical and Spectroscopic Properties
- NMR Analysis : Analogous thiazole-thiadiazole hybrids (e.g., compounds in ) show distinct chemical shifts in regions corresponding to substituents. For the target compound, NMR signals for the butyl chain (δ ~0.8–1.5 ppm) and pyrrole protons (δ ~6.5–7.5 ppm) would differ significantly from simpler thiazole derivatives, aiding structural confirmation .
- Solubility : The 4-butyl chain likely reduces aqueous solubility compared to methyl or pyridinyl analogues , necessitating formulation strategies for in vivo studies.
Biological Activity
The compound 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1236265-76-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Formula
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 427.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated its efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) indicating potent activity.
Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that it may target specific signaling pathways involved in tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Interference with DNA Synthesis: It could disrupt DNA replication processes in rapidly dividing cells.
- Modulation of Immune Response: There is potential for the compound to enhance immune responses against tumors or infections.
Study 1: Antitubercular Activity
A study conducted by Upare et al. (2019) evaluated the antitubercular activity of various thiadiazole derivatives, including the compound . The results indicated an MIC of against Mtb strains, highlighting its potential as a therapeutic agent in treating tuberculosis .
Study 2: Anticancer Efficacy
In a separate investigation, the compound was tested on several cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, with IC50 values ranging from to , suggesting significant anticancer activity .
Study 3: Mechanistic Insights
Research into the mechanistic aspects showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
